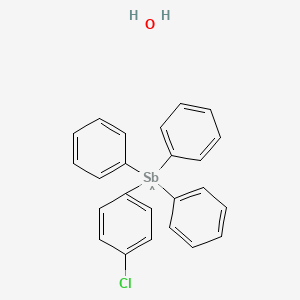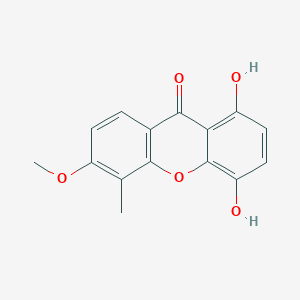
1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This particular compound is characterized by its unique substitution pattern, which includes hydroxyl, methoxy, and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate polyphenolic precursors under dehydrating conditions. For instance, the classical Grover, Shah, and Shah reaction can be employed, where polyphenols are heated with acetic anhydride . Another method involves the use of zinc chloride/phosphoryl chloride as dehydrating agents, which provides better yields and shorter reaction times .
Industrial Production Methods
Industrial production of xanthone derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions. The use of microwave heating has been reported to enhance the efficiency of the classical methods . Additionally, catalytic methods involving metals such as palladium, ruthenium, and copper have been explored to improve the yield and selectivity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced xanthone derivatives.
Substitution: Various substituted xanthone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The biological activity of 1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one is attributed to its ability to interact with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its antioxidant activity by scavenging free radicals. Additionally, the compound can inhibit enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one:
1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone: This compound has additional hydroxyl and prenyl groups, which contribute to its unique biological activities.
Uniqueness
1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its antioxidant activity, while the methyl group contributes to its overall stability and reactivity.
Propriétés
Numéro CAS |
61234-66-0 |
|---|---|
Formule moléculaire |
C15H12O5 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
1,4-dihydroxy-6-methoxy-5-methylxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-7-11(19-2)6-3-8-13(18)12-9(16)4-5-10(17)15(12)20-14(7)8/h3-6,16-17H,1-2H3 |
Clé InChI |
DXXHEHPIIHXDMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1OC3=C(C=CC(=C3C2=O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


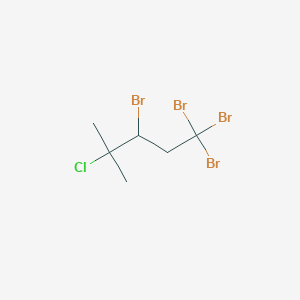

![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)


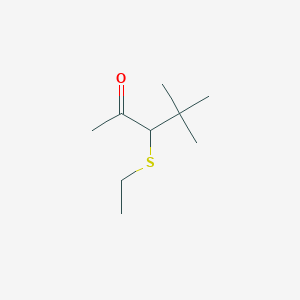



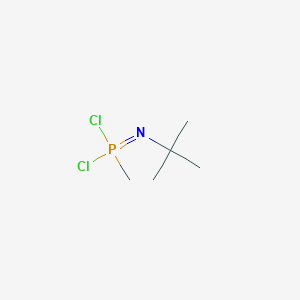

![N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14590626.png)
![1,1'-[(3-Chlorophenyl)methylene]dipiperidine](/img/structure/B14590630.png)
